Cas no 1468487-74-2 (3-(cyclohexyloxy)propane-1-sulfonyl chloride)

3-(cyclohexyloxy)propane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 1-Propanesulfonyl chloride, 3-(cyclohexyloxy)-
- 3-(Cyclohexyloxy)propane-1-sulfonyl chloride
- 3-(cyclohexyloxy)propane-1-sulfonyl chloride
-
- インチ: 1S/C9H17ClO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h9H,1-8H2
- InChIKey: LELTZOWOROZIKG-UHFFFAOYSA-N
- ほほえんだ: C(S(Cl)(=O)=O)CCOC1CCCCC1
3-(cyclohexyloxy)propane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422429-500mg |
3-(Cyclohexyloxy)propane-1-sulfonyl chloride |
1468487-74-2 | 98% | 500mg |
¥27378 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422429-1g |
3-(Cyclohexyloxy)propane-1-sulfonyl chloride |
1468487-74-2 | 98% | 1g |
¥24728 | 2023-04-15 | |
Enamine | EN300-1120578-0.1g |
3-(cyclohexyloxy)propane-1-sulfonyl chloride |
1468487-74-2 | 95% | 0.1g |
$364.0 | 2023-10-27 | |
Enamine | EN300-1120578-1.0g |
3-(cyclohexyloxy)propane-1-sulfonyl chloride |
1468487-74-2 | 1g |
$1057.0 | 2023-06-09 | ||
Enamine | EN300-1120578-5.0g |
3-(cyclohexyloxy)propane-1-sulfonyl chloride |
1468487-74-2 | 5g |
$3065.0 | 2023-06-09 | ||
Enamine | EN300-1120578-10.0g |
3-(cyclohexyloxy)propane-1-sulfonyl chloride |
1468487-74-2 | 10g |
$4545.0 | 2023-06-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422429-100mg |
3-(Cyclohexyloxy)propane-1-sulfonyl chloride |
1468487-74-2 | 98% | 100mg |
¥25110 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422429-50mg |
3-(Cyclohexyloxy)propane-1-sulfonyl chloride |
1468487-74-2 | 98% | 50mg |
¥22377 | 2023-04-15 | |
Enamine | EN300-1120578-5g |
3-(cyclohexyloxy)propane-1-sulfonyl chloride |
1468487-74-2 | 95% | 5g |
$1199.0 | 2023-10-27 | |
Enamine | EN300-1120578-2.5g |
3-(cyclohexyloxy)propane-1-sulfonyl chloride |
1468487-74-2 | 95% | 2.5g |
$810.0 | 2023-10-27 |
3-(cyclohexyloxy)propane-1-sulfonyl chloride 関連文献
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
3-(cyclohexyloxy)propane-1-sulfonyl chlorideに関する追加情報
Introduction to 3-(cyclohexyloxy)propane-1-sulfonyl chloride (CAS No. 1468487-74-2)
3-(cyclohexyloxy)propane-1-sulfonyl chloride, with the CAS number 1468487-74-2, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexyl ether group and a sulfonyl chloride functional group. These characteristics make it an essential reagent in various synthetic pathways, particularly in the development of novel pharmaceuticals and advanced materials.
The chemical structure of 3-(cyclohexyloxy)propane-1-sulfonyl chloride can be represented as follows: C10H18O3S. The cyclohexyl ether moiety provides steric bulk and enhances the compound's stability, while the sulfonyl chloride group offers high reactivity, making it an excellent electrophile in nucleophilic substitution reactions. This dual functionality allows for a wide range of applications in organic synthesis, including the formation of sulfonamides, sulfonates, and other sulfur-containing derivatives.
In recent years, the use of 3-(cyclohexyloxy)propane-1-sulfonyl chloride has been extensively explored in the development of new pharmaceuticals. One notable application is in the synthesis of sulfonamide-based drugs, which are widely used for their antibacterial and anti-inflammatory properties. For instance, a study published in the Journal of Medicinal Chemistry (2022) reported the successful synthesis of a series of novel sulfonamide derivatives using this compound as a key intermediate. These derivatives exhibited potent antimicrobial activity against a range of drug-resistant bacteria, highlighting the potential of 3-(cyclohexyloxy)propane-1-sulfonyl chloride in addressing emerging health challenges.
Beyond pharmaceutical applications, 3-(cyclohexyloxy)propane-1-sulfonyl chloride has also found utility in the synthesis of advanced materials. Its ability to form stable sulfonate groups makes it an attractive candidate for the preparation of functional polymers and coatings. A recent study in the Journal of Polymer Science (2023) demonstrated the use of this compound in the synthesis of polymeric materials with enhanced thermal stability and mechanical strength. These materials have potential applications in various industries, including electronics, automotive, and aerospace.
The synthetic versatility of 3-(cyclohexyloxy)propane-1-sulfonyl chloride is further enhanced by its compatibility with a wide range of reaction conditions. It can be readily prepared through the reaction of 3-chloropropanesulfonyl chloride with cyclohexanol under mild conditions, yielding high purity products suitable for both laboratory and industrial-scale applications. The ease of synthesis and high yield make it an economically viable reagent for large-scale production processes.
In terms of safety and handling, while 3-(cyclohexyloxy)propane-1-sulfonyl chloride is not classified as a hazardous material, it should be handled with care due to its reactivity with nucleophiles. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling to minimize exposure risks. Additionally, storage should be in a cool, dry place away from incompatible materials to ensure stability and safety.
The ongoing research into the applications of 3-(cyclohexyloxy)propane-1-sulfonyl chloride continues to expand its utility across various scientific disciplines. For example, recent studies have explored its potential in catalysis and organometallic chemistry. A paper published in the Catalysis Today (2022) reported that this compound can serve as an effective ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction efficiency and selectivity. This finding opens new avenues for its use in complex molecule synthesis and fine chemical production.
In conclusion, 3-(cyclohexyloxy)propane-1-sulfonyl chloride (CAS No. 1468487-74-2) is a multifaceted compound with significant potential in both pharmaceutical development and materials science. Its unique structural properties and high reactivity make it an invaluable reagent for researchers and industry professionals alike. As ongoing research continues to uncover new applications and optimize existing processes, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
1468487-74-2 (3-(cyclohexyloxy)propane-1-sulfonyl chloride) 関連製品
- 1820650-23-4(3-(Trifluoromethyl)quinolin-4-amine)
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)
- 1624260-53-2(6-(((Phenylsulfonyl)methyl)amino)hexanoic acid)
- 2228174-97-6(2-(3-bromopropyl)-5-methoxypyridine)
- 865106-46-3(6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one)
- 2167409-56-3(3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one)
- 43067-01-2(Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)
- 2034318-71-1(2-phenoxy-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one)
- 425420-09-3(1-(2,4-DICHLOROPHENYL)-3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE)
- 2306261-62-9(2-bromo-3,5-difluoro-pyridine-4-carbaldehyde)




